Bienvenue dans la boutique en ligne BenchChem!

Gomisin H

Cytotoxicity Anticancer lignans HeLa cell screening

Choose Gomisin H for moderate NO modulation without the cytotoxicity of gomisin N. Ideal for immunomodulatory pathway elucidation (NF-κB, MAPK), SAR studies, and analytical QC marker applications. Distinct profile ensures reproducible, non-equivalent results compared to generic extracts.

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
Cat. No. B12430993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomisin H
Molecular FormulaC23H30O7
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)O)OC)OC
InChIInChI=1S/C23H30O7/c1-12-8-13-9-15(26-3)20(28-5)19(24)17(13)18-14(11-23(12,2)25)10-16(27-4)21(29-6)22(18)30-7/h9-10,12,24-25H,8,11H2,1-7H3/t12-,23-/m0/s1
InChIKeyNLJJSPKWNBUDNS-MYODQAERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gomisin H: Dibenzocyclooctadiene Lignan Procurement and Differentiation Guide


Gomisin H is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis (Fructus Schisandrae) [1]. It belongs to a class of bioactive compounds that exhibit hepatoprotective, anti-inflammatory, and anticancer activities in various in vitro and in vivo models [2]. Gomisin H and its ester derivatives (e.g., tigloylgomisin H, angeloylgomisin H) have been investigated for their modulatory effects on cytochrome P450 enzymes, multidrug resistance transporters, and cancer cell proliferation pathways [3]. This guide provides quantitative differentiation evidence to support scientific selection and procurement decisions.

Why Generic Substitution Among Schisandra Lignans Is Not Scientifically Valid


Dibenzocyclooctadiene lignans from Schisandra chinensis, including Gomisin H, Gomisin N, Gomisin A, Schisandrin, and their ester derivatives, are structurally related but exhibit fundamentally distinct pharmacological profiles [1]. Critical structural differences—such as the presence of ester moieties (tigloyl or angeloyl groups at C-6), stereochemistry of the biaryl axis (R- vs. S-configuration), and methylation patterns on the cyclooctadiene ring—produce compound-specific effects on biological targets [2]. For instance, Gomisin N inhibits TNF-α-induced NF-κB activation, whereas Gomisin A fails to do so despite sharing the same core scaffold [3]. Similarly, among structurally similar ester derivatives, tigloylgomisin H and angeloylgomisin H demonstrate distinct chemoprevention indices and cytotoxicity profiles . Generic substitution without consideration of these structure-activity differences introduces uncontrolled experimental variables and may yield non-reproducible results.

Quantitative Differentiation of Tigloylgomisin H and Angeloylgomisin H: Comparative IC50, MDR Reversal, and Pharmacokinetic Data


Differential Cytotoxicity: Tigloylgomisin H Demonstrates Cell Line-Specific Antiproliferative Activity

Tigloylgomisin H, an ester derivative of Gomisin H, exhibited potent and selective cytotoxicity against HeLa human cervical carcinoma cells, with an IC50 value of 1.46 μM [1]. In contrast, angeloylgomisin O (structurally distinct with an angeloyl ester) demonstrated IC50 values of 8.00 μM against HL-60 leukemia cells and 7.37-8.00 μM range in the same assay panel, while chamigrenal (compound 6) showed only weak activity against MCF-7 breast cancer cells (IC50 30.50 μM) [1]. These values were obtained from the same head-to-head screening of 15 Schisandra-derived compounds using HL-60, HeLa, and MCF-7 cell lines [1].

Cytotoxicity Anticancer lignans HeLa cell screening

CYP3A4 Inhibition Comparison: Gomisin C Dominates; Gomisin A Shows Moderate Activity

In a comprehensive screening of Schisandra lignans for CYP3A4 inhibitory activity, gomisin C displayed the most potent competitive inhibition with a Ki value of 0.049 μM, surpassing the reference inhibitor ketoconazole (Ki = 0.070 μM) [1]. Gomisin A demonstrated moderate CYP3A4 inhibition with an IC50 of 1.39 μM, while schisandrol A showed substantially weaker activity (IC50 = 32.02 μM) [2]. Gomisin B, G, N, and γ-schizandrin also exhibited CYP3A4 inhibitory effects in the same assay system, though quantitative Ki values for all except gomisin C were not fully resolved [1]. Gomisin H and its ester derivatives (tigloylgomisin H, angeloylgomisin H) were not among the most potent CYP3A4 inhibitors in this panel [1].

CYP3A4 inhibition Drug metabolism Herb-drug interactions

Multidrug Resistance Reversal: Gomisin A Uniquely Modulates P-glycoprotein via Non-Competitive Mechanism

Gomisin A reverses P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) in HepG2-DR cells through a non-competitive, allosteric mechanism that alters Pgp-substrate interaction [1]. Unlike competitive Pgp inhibitors such as verapamil, gomisin A acts as an uncompetitive inhibitor of Pgp-ATPase activity stimulated by transport substrates (progesterone and verapamil) and its cytotoxicity is not affected by Pgp competitive inhibitors [1]. In a parallel study of nine dibenzocyclooctadiene lignans including angeloylgomisin H and tigloylgomisin P, only deoxyschizandrin and γ-schizandrin significantly restored doxorubicin cytotoxicity and enhanced drug accumulation in MRP1-overexpressing COR-L23/R lung cancer cells [2]. Angeloylgomisin H and tigloylgomisin P did not demonstrate comparable MDR reversal activity in this MRP1 model [2].

Multidrug resistance P-glycoprotein modulation Chemosensitization

Chemoprevention Index: Tigloylgomisin H Shows Superior NQO1 Induction vs. Angeloylgomisin H

Tigloylgomisin H (TGH) and angeloylgomisin H (AGH), two ester derivatives of Gomisin H differing only in their acyl moiety (tigloyl vs. angeloyl), were directly compared for their ability to induce quinone reductase (QR/NQO1) activity in Hepa1c1c7 murine hepatocarcinoma cells . TGH exhibited a chemoprevention index (CI) of 10.80, more than twice that of AGH (CI = 4.59), relative to control . Both compounds function as monofunctional inducers that specifically upregulate phase II detoxification enzymes via the Nrf2-ARE pathway without inducing phase I CYP enzymes .

Phase II detoxification NQO1 induction Chemoprevention

Pharmacokinetic Differentiation: Oral Bioavailability Varies Significantly Among Schisandra Lignans

A validated LC-MS/MS method enabling simultaneous quantification of eight Schisandra lignans in rat plasma after oral administration of Schisandra lignan extract demonstrated that gomisin H is detectable in systemic circulation at concentrations ranging from 0.5-200 ng/mL [1]. The method achieved reliable calibration for gomisin H, gomisin E, gomisin N, schisandrin A, and schisandrin B within the 0.5-200 ng/mL range, with inter- and intra-day precision CVs ranging from 6.70% to 11.66% [1]. Notably, schisandrol A required a higher calibration range (10-200 ng/mL), while gomisin J was quantifiable at 5-200 ng/mL [1]. A separate UPLC-MS/MS study of nine lignans (including tigloylgomisin H and angeloylgomisin H) reported intra- and inter-precisions below 13.7% and accuracies of 85.1-115% across all analytes [2].

Pharmacokinetics Oral bioavailability LC-MS/MS quantification

NF-κB Pathway Inhibition: Gomisin N Selectively Suppresses IKKα, Gomisin A Fails

In a direct comparative study of gomisin A and gomisin N on TNF-α-induced apoptosis in HeLa cells, gomisin N, but not gomisin A, inhibited the TNF-α-induced activation of NF-κB by specifically suppressing the activation of IKKα [1]. Both compounds strongly promoted TNF-α-induced cleavage of caspase-3 and PARP-1, key apoptotic markers, indicating that the differential NF-κB suppression by gomisin N represents an additional, compound-specific mechanism beyond shared pro-apoptotic effects [1]. Gomisin N also inhibited p38-mediated phosphorylation of EGFR at Ser-1046/7 and subsequent EGFR endocytosis, further distinguishing its molecular pharmacology from gomisin A [1].

NF-κB signaling TNF-α-induced apoptosis IKKα inhibition

Recommended Application Scenarios for Gomisin H and Its Ester Derivatives


Cervical Carcinoma Antiproliferative Screening

Tigloylgomisin H is recommended for HeLa cell cytotoxicity screening based on its IC50 of 1.46 μM, which represents 5.5-fold greater potency than angeloylgomisin O against HL-60 cells and 20.9-fold greater than chamigrenal against MCF-7 cells in the same assay panel [1]. This differential activity supports the selection of tigloylgomisin H over other Schisandra lignans for cervical cancer-focused antiproliferative studies. The head-to-head comparison across 15 Schisandra-derived compounds provides a robust comparative framework for interpreting results [1].

P-glycoprotein-Mediated Multidrug Resistance Reversal Studies

Gomisin A is the preferred tool compound for investigating Pgp-mediated MDR reversal due to its unique non-competitive, allosteric mechanism of action that alters Pgp-substrate interaction without acting as a Pgp substrate or competitive inhibitor [1]. This mechanistic profile is distinct from competitive inhibitors such as verapamil, as evidenced by additive effects with verapamil, inhibition of UIC-2 antibody binding, and concentration-dependent inhibition of [125I]IAAP photocrosslinking [1]. Angeloylgomisin H and tigloylgomisin P do not demonstrate comparable activity in MRP1-overexpressing models and should not be substituted for gomisin A in Pgp-focused MDR studies [2].

Nrf2-ARE Pathway and Phase II Detoxification Enzyme Induction

Tigloylgomisin H is recommended over angeloylgomisin H for studies investigating Nrf2-ARE-mediated upregulation of phase II detoxification enzymes. TGH demonstrates a chemoprevention index of 10.80—2.35-fold higher than AGH (CI = 4.59)—in Hepa1c1c7 cells [1]. Both compounds function as monofunctional inducers that specifically activate NQO1 without inducing phase I CYP enzymes, making them valuable tools for chemoprevention research. The superior CI of TGH supports its selection as the primary candidate for Nrf2-focused mechanistic studies [1].

TNF-α-Induced NF-κB Signaling and Apoptosis Research

Gomisin N should be selected for studies involving TNF-α-induced NF-κB signaling due to its demonstrated ability to suppress IKKα activation and inhibit NF-κB transcriptional activity—a property not shared by gomisin A in direct comparative experiments [1]. Both gomisin N and gomisin A enhance caspase-3 and PARP-1 cleavage, indicating that the NF-κB inhibitory effect of gomisin N represents a distinct, compound-specific mechanism. This differential pharmacology makes gomisin N uniquely suited for investigating crosstalk between TNF-α signaling, NF-κB survival pathways, and EGFR phosphorylation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gomisin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.